molecular formula C59H97NO14Si B601106 Everolimus O-Silyl Impurity CAS No. 159351-68-5

Everolimus O-Silyl Impurity

Número de catálogo: B601106
Número CAS: 159351-68-5
Peso molecular: 1072.5 g/mol
Clave InChI: OCAIMYVVCQFDKI-JFPHMNFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

An impurity of Everolimus. Everolimus inhibits cytokine-mediated lymphocyte proliferation.

Aplicaciones Científicas De Investigación

Role of Everolimus O-Silyl Impurity

1. Stability and Degradation Pathways

Research on this compound is crucial for understanding the degradation pathways of everolimus. The formation of this impurity typically occurs through hydrolytic reactions that cleave the lactone ring in everolimus's structure. Factors such as pH, temperature, and moisture can influence this degradation process. By studying these pathways, scientists can improve the formulation stability and shelf life of everolimus-containing products.

2. Safety and Efficacy Assessment

The presence of impurities like this compound can potentially affect the safety and efficacy of pharmaceutical formulations. Investigating whether this impurity possesses any pharmacological activity or adverse effects is essential for ensuring drug quality. Research indicates that this compound exhibits significantly lower biological activity—up to 100 times less than everolimus—suggesting it does not contribute meaningfully to the therapeutic effects of the drug .

3. Analytical Method Development

The detection and quantification of this compound are vital for maintaining the purity standards of pharmaceutical products. Researchers focus on developing specific and sensitive analytical methods to monitor this impurity during drug development and manufacturing processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Case Study 1: Stability Analysis

A study analyzed the stability of everolimus formulations under varying conditions (temperature, humidity) to assess the formation rates of this compound. The results indicated that higher humidity levels significantly increased impurity formation, highlighting the need for controlled storage conditions for everolimus products.

Case Study 2: Pharmacokinetics

In a pharmacokinetic study involving patients with non-small cell lung cancer treated with a combination of docetaxel and everolimus, researchers monitored the levels of both everolimus and its impurities over time. Findings suggested that while everolimus maintained therapeutic levels, the concentration of this compound remained low, indicating minimal impact on overall drug efficacy .

Propiedades

Número CAS

159351-68-5

Fórmula molecular

C59H97NO14Si

Peso molecular

1072.5 g/mol

Nombre IUPAC

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/b18-16+,21-17+,38-22+,42-32+/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1

Clave InChI

OCAIMYVVCQFDKI-JFPHMNFRSA-N

SMILES isomérico

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)/C)O)OC)C)C)/C)OC

SMILES canónico

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC

Apariencia

White to Off-White Solid

melting_point

>93 °C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

42-O-tert-Butyldimethylsilyloxyethyl Rapamycin;  42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.